molecular formula C19H21ClN2O2 B4988015 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol

1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B4988015
M. Wt: 344.8 g/mol
InChI Key: MTQITLUMPNUEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first synthesized in 1978 by scientists at E.I. du Pont de Nemours and Company, and was approved for medical use in the United States in 1995.

Mechanism of Action

Carvedilol works by blocking the action of certain hormones such as adrenaline and noradrenaline, which can increase heart rate and blood pressure. By blocking these hormones, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol helps to reduce the workload on the heart and improve blood flow. It also has antioxidant properties, which may help to protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and the workload on the heart. It can also improve blood flow and oxygen delivery to the heart. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have anti-inflammatory and antioxidant effects, which may help to protect the heart from damage.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to its use in laboratory experiments. Carvedilol can have off-target effects, which may complicate the interpretation of results. In addition, the optimal dosage and administration of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may vary depending on the experimental system being used.

Future Directions

There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol's potential use in treating other diseases beyond heart failure and hypertension. Finally, there is ongoing research into the mechanisms of action of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, which may help to identify new therapeutic targets for drug development.

Synthesis Methods

Carvedilol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of solvents, catalysts, and other reagents to facilitate the chemical reactions. The final product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating heart failure, hypertension, and angina. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been investigated for its potential use in treating other conditions such as diabetes, asthma, and Alzheimer's disease.

properties

IUPAC Name

1-(4-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQITLUMPNUEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-YL)propan-2-OL

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